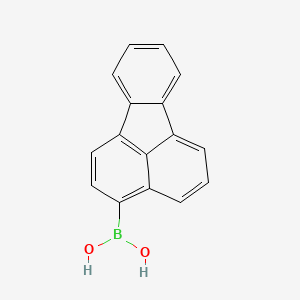

Fluoranthen-3-ylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

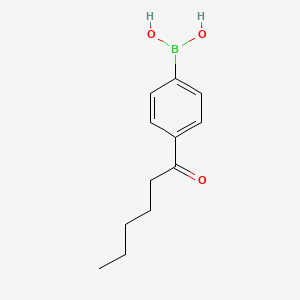

Fluoranthen-3-ylboronic acid is a chemical compound with the molecular formula C16H11BO2 . It is a solid substance that is stored under an inert atmosphere .

Molecular Structure Analysis

The InChI code for Fluoranthen-3-ylboronic acid is1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving Fluoranthen-3-ylboronic acid are not detailed in the search results, boronic acids are known to undergo various reactions. They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

Fluoranthen-3-ylboronic acid is a solid substance . It has a molecular weight of 246.07 . It is stored under an inert atmosphere . .科学的研究の応用

Conducting a comprehensive analysis of “Fluoranthen-3-ylboronic acid” and its applications in scientific research requires detailed exploration into several unique fields. Below are six distinct applications, each with its own dedicated section:

Sensing Applications

Fluoranthen-3-ylboronic acid: is utilized in the development of sensors due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is leveraged in both homogeneous assays and heterogeneous detection systems .

Medical Applications

Boronic acids have been identified for their potential in creating antifungal, antibacterial, anticancer, and antiprotozoal drugsFluoranthen-3-ylboronic acid may contribute to the development of new therapeutic agents or diagnostic probes .

Fluorescent Sensing

A novel application of boronic acids is their use as fluorescent sensors for metal ions like Fe3+. The rapid fluorescence response is crucial for continuous dynamic detection .

Probes for Reactive Oxygen Species

In medicinal chemistry, boronic acids are merged with electron-deficient structures to create probes that can detect reactive oxygen species, which are important markers for various diseases .

Safety and Hazards

作用機序

Target of Action

Fluoranthen-3-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are to be coupled .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, Fluoranthen-3-ylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by Fluoranthen-3-ylboronic acid . This reaction is widely applied in the formation of carbon-carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of Fluoranthen-3-ylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules from simpler precursors .

Action Environment

The action of Fluoranthen-3-ylboronic acid can be influenced by environmental factors. For instance, the use of organotrifluoroborate salts was shown to suppress side-products . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound were both important features that contributed to the attenuation of these side-products .

特性

IUPAC Name |

fluoranthen-3-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPCTBXVSGTSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630471 |

Source

|

| Record name | Fluoranthen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoranthen-3-ylboronic acid | |

CAS RN |

359012-63-8 |

Source

|

| Record name | Fluoranthen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)

![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)